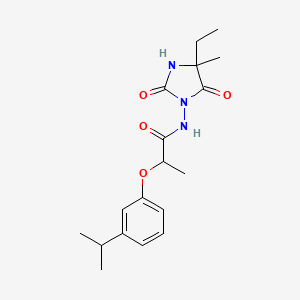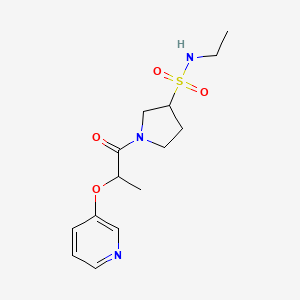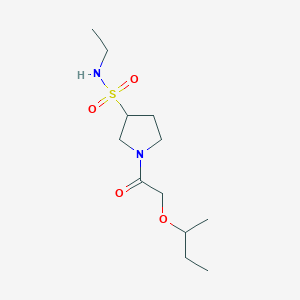![molecular formula C16H16N4O4 B6962693 1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione](/img/structure/B6962693.png)
1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(4-oxa-1,10-diazatricyclo[73105,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
The synthesis of 1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the pyrimidine-2,4-dione moiety. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione stands out due to its unique tricyclic structure and the presence of the pyrimidine-2,4-dione moiety. Similar compounds include:
- 4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
- 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine
- 7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Propiedades
IUPAC Name |
1-methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-18-9-10(14(21)17-16(18)23)15(22)20-6-5-19-7-8-24-12-4-2-3-11(20)13(12)19/h2-4,9H,5-8H2,1H3,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCVOSSNMZCFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=O)N2CCN3CCOC4=CC=CC2=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6962624.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]pyrimidine-5-carboxamide](/img/structure/B6962627.png)
![2-[4-(5-Acetylpyridin-2-yl)piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6962633.png)
![1-(4-fluorophenyl)-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6962655.png)
![N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide](/img/structure/B6962670.png)
![[2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 2-pyridin-3-ylacetate](/img/structure/B6962676.png)

![N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methyloxolane-3-carboxamide](/img/structure/B6962686.png)

![4-(furan-2-carbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)propyl]piperazine-1-carboxamide](/img/structure/B6962702.png)
![N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B6962707.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-N-ethylpyrrolidine-3-sulfonamide](/img/structure/B6962708.png)

![N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide](/img/structure/B6962720.png)
